Cy3-PEG3-endo-BCN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H67ClN4O6 |

|---|---|

Molecular Weight |

843.5 g/mol |

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |

InChI |

InChI=1S/C49H66N4O6.ClH/c1-48(2)40-20-12-14-22-42(40)52(5)44(48)24-17-25-45-49(3,4)41-21-13-15-23-43(41)53(45)29-16-8-11-26-46(54)50-27-30-56-32-34-58-35-33-57-31-28-51-47(55)59-36-39-37-18-9-6-7-10-19-38(37)39;/h12-15,17,20-25,37-39H,8-11,16,18-19,26-36H2,1-5H3,(H-,50,51,54,55);1H/t37-,38+,39?; |

InChI Key |

UIQKWAHCRHXAHX-QZYPJSSZSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Excitation and Emission Spectra of Cy3-PEG3-endo-BCN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral properties of the fluorescent probe Cy3-PEG3-endo-BCN. This molecule combines the well-characterized cyanine dye, Cy3, with a polyethylene glycol (PEG) linker and a bicyclononyne (BCN) moiety for click chemistry applications. Understanding its excitation and emission characteristics is fundamental for its effective use in various research and drug development applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

Core Spectral Properties of the Cy3 Fluorophore

The fluorescent properties of this compound are primarily determined by the Cy3 fluorophore. While conjugation to other molecules can cause minor shifts in the spectra, the core characteristics remain largely consistent. Cy3 is known for its brightness and relatively high photostability.[1]

Quantitative Spectral Data

The excitation and emission maxima for the Cy3 fluorophore are summarized in the table below. These values are crucial for selecting appropriate excitation sources (e.g., lasers, LEDs) and emission filters to maximize signal detection and minimize crosstalk in multi-color imaging experiments.

| Parameter | Wavelength (nm) | Reference |

| Excitation Maximum (λex) | ~550 - 555 nm | [1][2][3][] |

| Emission Maximum (λem) | ~568 - 570 nm |

Note: The exact excitation and emission maxima can be influenced by the local chemical environment, including solvent polarity and conjugation to biomolecules.

Experimental Protocol: Measurement of Excitation and Emission Spectra

To empirically determine the spectral characteristics of this compound in a specific experimental context, the following protocol can be employed.

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the desired experimental buffer (e.g., PBS) to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum of Cy3 (~570 nm).

-

Set the excitation monochromator to scan a range of wavelengths (e.g., 450 nm to 570 nm).

-

Record the fluorescence intensity at each excitation wavelength. The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (λex).

-

Set the emission monochromator to scan a range of wavelengths starting just above the excitation wavelength to avoid scattered light (e.g., 560 nm to 700 nm).

-

Record the fluorescence intensity at each emission wavelength. The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both the excitation and emission scans.

-

Identify and report the peak wavelengths for excitation and emission.

-

Visualizing Molecular Processes and Structure

Diagrams are essential tools for conceptualizing the photophysical processes and the molecular architecture of this compound.

Fluorescence Excitation and Emission Pathway

The following diagram illustrates the Jablonski diagram, a representation of the electronic transitions involved in fluorescence. An electron in the ground state (S₀) is excited to a higher energy singlet state (S₁) by absorbing a photon. After rapid vibrational relaxation to the lowest vibrational level of S₁, the electron returns to the ground state, emitting a photon of lower energy (longer wavelength).

Caption: Jablonski diagram illustrating fluorescence excitation and emission.

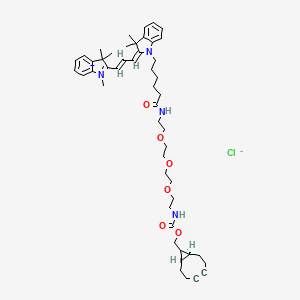

Molecular Structure of this compound

The structure below depicts the three key components of the molecule: the Cy3 fluorophore, the PEG3 linker, and the endo-BCN reactive group. The PEG linker enhances solubility and provides spatial separation between the dye and any conjugated molecule, while the endo-BCN group allows for copper-free click chemistry reactions with azide-containing molecules.

Caption: Schematic of the this compound molecular structure.

References

The Lynchpin of Bioconjugation: A Technical Guide to the PEG3 Linker in Cy3-PEG3-endo-BCN

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the polyethylene glycol (PEG) linker in the trifunctional molecule, Cy3-PEG3-endo-BCN. This reagent is a cornerstone in modern bioconjugation, enabling the precise attachment of the vibrant orange-fluorescent Cy3 dye to biomolecules through a highly efficient and bioorthogonal click chemistry reaction. Understanding the contribution of each component of this molecule is paramount for its effective application in research, diagnostics, and therapeutic development.

Core Components and Their Synergy

The this compound molecule is an elegant assembly of three distinct functional moieties, each contributing to its overall utility:

-

Cy3 (Cyanine3): A fluorescent reporter dye known for its brightness and photostability. It allows for sensitive detection and visualization of the labeled biomolecule.

-

endo-BCN (endo-Bicyclo[6.1.0]nonyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction enables covalent labeling in complex biological systems without the need for cytotoxic copper catalysts.

-

PEG3 Linker: A short, hydrophilic polyethylene glycol chain that acts as a flexible spacer between the Cy3 dye and the BCN reactive group.

This guide focuses specifically on the multifaceted role of the PEG3 linker , a component that is crucial for the optimal performance of the entire molecule.

The Pivotal Role of the PEG3 Linker

The inclusion of a PEG linker, in this case, a chain of three ethylene glycol units, is a deliberate design choice that imparts several advantageous properties to the this compound reagent and its subsequent bioconjugates.

Enhanced Solubility and Reduced Aggregation

One of the primary functions of the PEG3 linker is to enhance the aqueous solubility of the otherwise hydrophobic Cy3 and BCN moieties. This is critical for biological applications where reactions are typically performed in aqueous buffers. By preventing aggregation, the PEG3 linker ensures that the reagent is readily available for reaction and that the resulting bioconjugate remains soluble and functional.

Minimized Steric Hindrance

The PEG3 linker provides a flexible spacer that physically separates the bulky Cy3 dye from the BCN reactive group and, subsequently, from the target biomolecule. This separation minimizes steric hindrance, allowing the BCN group to efficiently react with an azide-modified target. Without this spacer, the proximity of the large dye molecule could impede the approach of the azide, leading to lower labeling efficiency.

Improved Biocompatibility and Pharmacokinetics

For in vivo applications, PEGylation is a well-established strategy to improve the biocompatibility and pharmacokinetic profile of molecules. The hydrophilic nature of the PEG linker can help to reduce non-specific binding and shield the bioconjugate from proteolytic degradation, potentially increasing its circulation half-life. While a short PEG3 linker has a modest effect compared to longer PEG chains, it still contributes to a more biocompatible final product.

Preservation of Biological Activity

By creating distance between the label and the biomolecule, the PEG3 linker reduces the likelihood that the Cy3 dye will interfere with the biological activity of the target protein, nucleic acid, or other biomolecule. This is particularly important when labeling sensitive sites such as enzyme active sites or receptor binding domains.

Quantitative Data for this compound Components

The following tables summarize key quantitative data for the components of this compound, providing a reference for experimental design and analysis.

| Parameter | Typical Value | Reference(s) |

| Cy3 Fluorophore | ||

| Excitation Maximum (λex) | ~554 nm | [1] |

| Emission Maximum (λem) | ~568 nm | [1] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.04 - 0.24 (highly environment-dependent) | [3] |

| Parameter | Typical Value | Reference(s) |

| endo-BCN Reactivity | ||

| Second-Order Rate Constant (k₂) with Benzyl Azide | 0.012 - 0.15 M⁻¹s⁻¹ | |

| Second-Order Rate Constant (k₂) with 2-azidoethanol | 0.19 M⁻¹s⁻¹ (with PEGylated BCN) |

Experimental Protocols

This section provides a detailed methodology for a key experiment involving the use of a BCN-functionalized fluorescent probe to label an azide-modified protein.

Protocol: Fluorescent Labeling of an Azide-Modified Protein using SPAAC

This protocol outlines the steps for conjugating a BCN-containing fluorescent dye, such as this compound, to a protein that has been pre-modified to contain an azide group.

Materials:

-

Azide-modified protein (1-5 mg/mL in an azide-free buffer like PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns or size-exclusion chromatography (SEC) system

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE materials

-

Fluorescence gel scanner

-

Coomassie Blue stain

Procedure:

-

Preparation of Reagents:

-

Protein Solution: Ensure the azide-modified protein is in an azide-free buffer at a concentration of 1-5 mg/mL.

-

This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the azide-modified protein solution.

-

Note: The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept below 10% (v/v) to minimize the risk of protein denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For proteins that are sensitive to room temperature incubation, the reaction can be performed at 4°C for 12-24 hours.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound from the labeled protein using a spin desalting column or by size-exclusion chromatography.

-

Equilibrate the column with the desired storage buffer (e.g., PBS, pH 7.4).

-

Apply the reaction mixture to the column.

-

If using a spin desalting column, centrifuge according to the manufacturer's instructions to collect the purified, fluorescently labeled protein. If using an SEC system, collect the fractions corresponding to the protein peak.

-

-

Analysis of the Conjugate:

-

SDS-PAGE Analysis:

-

Run the purified sample on an SDS-PAGE gel.

-

Visualize the fluorescently labeled protein by imaging the gel using a fluorescence scanner with appropriate excitation and emission filters for Cy3.

-

Subsequently, stain the gel with a total protein stain like Coomassie Blue to confirm the presence and purity of the protein.

-

-

Visualizations

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for using this compound.

References

An In-depth Technical Guide to the Mechanism of Cy3-PEG3-endo-BCN in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cy3-PEG3-endo-BCN, a fluorescent probe widely utilized in bioorthogonal chemistry. The guide details its mechanism of action in strain-promoted azide-alkyne cycloaddition (SPAAC), presents key quantitative data, and offers detailed experimental protocols for its application in bioconjugation and cellular imaging.

Introduction to this compound

This compound is a powerful molecular probe designed for the fluorescent labeling of biomolecules in complex biological systems. It is comprised of three key components:

-

Cy3 (Cyanine 3): A bright and photostable fluorescent dye that emits in the orange-red region of the visible spectrum (excitation/emission maxima ~550/570 nm). This allows for sensitive detection in a variety of fluorescence-based applications.

-

PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol linker. The PEG spacer enhances the water solubility of the molecule, reduces non-specific binding, and minimizes steric hindrance, thereby improving accessibility to the target biomolecule.

-

endo-BCN (endo-Bicyclo[6.1.0]nonyne): A highly strained cyclooctyne that serves as the reactive handle for "click chemistry." The significant ring strain of the BCN moiety allows it to react rapidly and specifically with azides without the need for a cytotoxic copper catalyst.

This unique combination of a bright fluorophore, a biocompatible linker, and a highly reactive bioorthogonal handle makes this compound an ideal tool for a wide range of applications, including proteomics, drug discovery, and molecular imaging.

The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The functionality of this compound is centered around the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a cornerstone of bioorthogonal chemistry.[1] This reaction involves the covalent ligation of the strained alkyne (BCN) with an azide-modified biomolecule to form a stable triazole linkage.

The key features of the SPAAC mechanism are:

-

Bioorthogonality: The BCN and azide groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring high specificity of labeling.

-

Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper(I) catalyst, making it suitable for live-cell and in vivo applications.[1]

-

High Reaction Kinetics: The high ring strain of the BCN molecule significantly lowers the activation energy of the cycloaddition reaction, leading to rapid ligation under physiological conditions (room temperature, aqueous buffers).

-

Irreversible Reaction: The formation of the triazole ring is a highly favorable and irreversible reaction, resulting in a stable covalent bond between the probe and the target molecule.

The endo-diastereomer of BCN is often preferred in bioorthogonal reactions due to its slightly higher reactivity compared to the exo-diastereomer.

Quantitative Data: Reaction Kinetics

| Reactants | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Solvent System | Reference |

| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | [2] |

| endo-BCN + Primary Azide (2-azidoethanol) | ~0.012 - 0.024 | Not specified | [3] |

| endo-BCN + Secondary Azide (2-azidopropanol) | ~0.012 - 0.024 | Not specified | [3] |

| endo-BCN + Tertiary Azide (2-azido-2-methylpropanol) | ~0.012 - 0.024 | Not specified |

Note: The presence of the Cy3 and PEG3 moieties may have a minor influence on the reaction kinetics due to steric effects, but the values presented provide a strong indication of the expected reaction rates.

Experimental Protocols

General Protein Labeling via SPAAC

This protocol describes the general procedure for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing azides.

-

This compound, dissolved in a compatible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

-

Spin desalting columns or other protein purification systems (e.g., dialysis).

Procedure:

-

Protein Preparation: Ensure the azide-modified protein is at a suitable concentration (typically 1-10 mg/mL) in an azide-free buffer.

-

Reagent Preparation: Prepare a fresh stock solution of this compound in DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The optimal incubation time may vary depending on the protein and should be determined empirically.

-

Purification: Remove the unreacted this compound from the labeled protein using a spin desalting column, dialysis, or size-exclusion chromatography.

-

Quantification: Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).

Cell Surface Labeling and Imaging

This protocol outlines the steps for labeling cell surface glycoproteins that have been metabolically tagged with an azide-containing sugar.

Materials:

-

Cells cultured with an azide-containing sugar analog (e.g., Ac₄ManNAz) for 24-48 hours.

-

This compound.

-

Cell culture medium.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

Metabolic Labeling: Culture cells in a medium supplemented with an appropriate azide-containing sugar analog to introduce azide groups onto cell surface glycoproteins.

-

Cell Preparation: Gently wash the cells twice with ice-cold PBS to remove residual media.

-

Labeling: Prepare a solution of this compound in a biocompatible buffer (e.g., PBS) at a final concentration of 25-100 µM. Incubate the cells with the labeling solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS to remove unreacted probe.

-

Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Imaging: Mount the cells with a suitable mounting medium and visualize the Cy3 fluorescence using a fluorescence microscope with appropriate filter sets.

Mandatory Visualizations

Mechanism of SPAAC

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Workflow for Cell Surface Labeling

Caption: Workflow for cell surface glycoprotein labeling using this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Bioorthogonal Labeling with Cy3-PEG3-endo-BCN

This guide provides a comprehensive overview of this compound, a fluorescent probe designed for bioorthogonal labeling applications. It details the chemical components, reaction mechanisms, and experimental considerations for its use in advanced cellular imaging and molecular tracking.

Introduction to this compound

This compound is a bioorthogonal labeling reagent composed of three key functional moieties:

-

Cyanine 3 (Cy3) Dye: A bright, orange-fluorescent dye that serves as the reporter molecule.[1] It is well-suited for a variety of fluorescence microscopy applications due to its high quantum yield and photostability.[2][3]

-

Triethylene glycol (PEG3) Linker: A short, hydrophilic polyethylene glycol spacer. This linker enhances the water solubility of the molecule, reduces aggregation, and minimizes steric hindrance, thereby improving biocompatibility and accessibility to biological targets.[4]

-

endo-Bicyclononyne (endo-BCN): A strained cyclooctyne that enables rapid and specific covalent bond formation with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5] This reaction is a cornerstone of bioorthogonal chemistry, as it proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.

The combination of these components makes this compound a powerful tool for the fluorescent labeling of azide-modified biomolecules, such as proteins, glycans, and nucleic acids, in living cells and other complex biological systems.

Physicochemical and Fluorescent Properties

The performance of this compound in labeling experiments is dictated by the properties of its constituent parts. The following tables summarize key quantitative data for the Cy3 fluorophore and the BCN reactive group.

| Property | Value | References |

| Cy3 Fluorophore | ||

| Excitation Maximum (λex) | ~550 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Recommended Laser Line | 532 nm | |

| Recommended Filter Set | TRITC (tetramethylrhodamine) | |

| Appearance | Orange | |

| pH Sensitivity | Insensitive over a broad range |

| Property | Value | References |

| endo-BCN Reactivity | ||

| Second-Order Rate Constant (k₂) with Benzyl Azide in CD₃CN/D₂O (1:2) | 0.29 M⁻¹s⁻¹ | |

| Second-Order Rate Constant (k₂) with Benzyl Azide in CD₃CN | 0.14 M⁻¹s⁻¹ |

The SPAAC Bioorthogonal Reaction

This compound utilizes the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction for covalent labeling. This reaction is a type of [3+2] cycloaddition between the strained alkyne (endo-BCN) and an azide-modified target molecule. The high ring strain of the BCN moiety significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, which is required for the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC). The resulting product is a stable triazole linkage.

The bioorthogonal nature of this reaction stems from the fact that both the cyclooctyne and the azide functional groups are largely absent from and non-reactive with native biological molecules. This ensures that the labeling is highly specific to the intended targets.

Reaction Mechanism

The diagram below illustrates the SPAAC reaction between this compound and an azide-modified biomolecule.

Experimental Protocols

The following are generalized protocols for the bioorthogonal labeling of proteins in living cells. Optimal conditions, such as probe concentration and incubation times, should be determined empirically for each specific application.

Metabolic Labeling of Cellular Proteins with an Azide-Containing Amino Acid

This step introduces the azide handle into the target biomolecules.

Materials:

-

Azide-modified amino acid (e.g., azidohomoalanine (AHA) to label newly synthesized proteins)

-

Appropriate cell culture medium (methionine-free medium for AHA labeling)

-

Cells of interest

Protocol:

-

Culture cells to the desired confluency.

-

Replace the normal growth medium with methionine-free medium.

-

Incubate the cells in the methionine-free medium for 1-2 hours to deplete intracellular methionine pools.

-

Supplement the methionine-free medium with the azide-modified amino acid (e.g., 50-100 µM AHA).

-

Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of the azide-modified amino acid into newly synthesized proteins.

-

Wash the cells three times with phosphate-buffered saline (PBS) to remove any unincorporated azide-modified amino acid.

Fluorescent Labeling with this compound

Materials:

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) for stock solution preparation

-

PBS or other suitable imaging buffer

-

Fixative (e.g., 4% paraformaldehyde in PBS), if desired

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if labeling intracellular targets

Protocol:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light at -20°C.

-

Dilute the this compound stock solution to the desired final concentration (typically 1-20 µM) in pre-warmed cell culture medium or PBS.

-

Add the this compound solution to the azide-labeled cells.

-

Incubate for 30-120 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and target abundance.

-

Wash the cells three times with PBS to remove any unreacted probe.

-

(Optional) If imaging fixed cells, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

(Optional) If labeling intracellular targets in fixed cells, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells again with PBS.

-

The cells are now ready for fluorescence imaging. Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).

Experimental Workflow Diagram

The logical flow of a typical bioorthogonal labeling experiment is depicted below.

Applications and Considerations

Applications:

-

Proteomics: Visualization and identification of newly synthesized proteins.

-

Glycobiology: Labeling and tracking of glycans in living cells.

-

Drug Development: Tracking the localization and interaction of drug candidates.

-

Cell Biology: Studying dynamic cellular processes with high temporal and spatial resolution.

Important Considerations:

-

Reactivity with Thiols: While generally bioorthogonal, BCN can exhibit some cross-reactivity with thiols, such as glutathione, which is abundant in the cellular environment. This can be mitigated in some in vitro applications by the addition of low concentrations of β-mercaptoethanol.

-

endo vs. exo-BCN: The endo isomer of BCN is slightly more reactive in SPAAC reactions than the exo isomer.

-

Photostability: While Cy3 is relatively photostable, it is still susceptible to photobleaching during prolonged or intense imaging. Use of anti-fade mounting media and minimizing exposure time is recommended.

-

Controls: To ensure labeling specificity, it is crucial to include proper controls, such as cells that have not been treated with the azide-modified substrate but are still incubated with this compound.

Conclusion

This compound is a versatile and highly effective fluorescent probe for bioorthogonal labeling. Its bright and stable fluorescence, coupled with the rapid and specific reactivity of the endo-BCN moiety via the copper-free SPAAC reaction, makes it an invaluable tool for researchers in cell biology, chemical biology, and drug discovery. By following the outlined protocols and considering the experimental nuances, scientists can effectively harness the power of this reagent to visualize and interrogate complex biological systems.

References

- 1. lifetein.com [lifetein.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 4. BCN-PEG3-Mal (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

A Technical Guide to Cy-PEG3-endo-BCN for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cy3-PEG3-endo-BCN, a fluorescent probe designed for advanced cellular imaging applications. This document details the core principles of its application, experimental protocols, and quantitative data to facilitate its effective use in research and development.

Introduction to this compound

This compound is a fluorescent labeling reagent that combines the well-characterized cyanine dye, Cy3, with a bicyclo[6.1.0]nonyne (BCN) moiety through a polyethylene glycol (PEG) linker. This molecular design is optimized for bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the fluorescent labeling of biomolecules in living and fixed cells without the need for a copper catalyst, which can be toxic to cells.[1][2]

The Cy3 fluorophore provides a strong absorption and emission profile in the visible spectrum, making it compatible with standard fluorescence microscopy setups. The hydrophilic PEG3 linker enhances the solubility of the molecule in aqueous buffers and minimizes non-specific binding. The endo-isomer of BCN is a strained alkyne that reacts efficiently and specifically with azide-functionalized molecules.[3]

The primary application of this compound is in a two-step labeling strategy. First, a biomolecule of interest is metabolically or enzymatically tagged with an azide group. Subsequently, the cells are treated with this compound, which covalently attaches the Cy3 dye to the azide-modified biomolecule via the SPAAC reaction. This technique is particularly powerful for imaging glycans, proteins, and other cellular components that have been metabolically engineered to incorporate azide-containing precursors.[1][4]

Core Principles and Signaling Pathways

The utility of this compound in cellular imaging is rooted in the principles of bioorthogonal chemistry. This field of chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. The SPAAC reaction between the BCN group of the probe and an azide on a target biomolecule is a prime example of such a reaction.

A predominant application of this technology is in the field of glycobiology. Cellular glycans can be metabolically labeled by introducing unnatural sugar analogs containing an azide group. For instance, cells can be cultured with peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), which is processed by the cellular machinery and incorporated into sialic acid residues on cell surface glycoproteins.

dot

Quantitative Data

The following tables summarize the key quantitative parameters for this compound and its application in cellular imaging.

Table 1: Photophysical Properties of Cy3

| Property | Value | Notes |

| Excitation Maximum (λex) | ~555 nm | Can be efficiently excited by 532 nm or 561 nm lasers. |

| Emission Maximum (λem) | ~570 nm | Emits in the orange-red region of the spectrum. |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Indicates a high probability of light absorption. |

| Quantum Yield (Φ) | 0.15 - 0.30 | The quantum yield can be influenced by the local environment. |

Table 2: Reaction Kinetics and Experimental Parameters

| Parameter | Value | Notes |

| SPAAC Reaction | ||

| Second-order rate constant (k₂) of endo-BCN with benzyl azide | ~0.29 M⁻¹s⁻¹ | Reaction kinetics can vary depending on the specific azide. |

| Metabolic Labeling | ||

| Azide-sugar (e.g., Ac₄ManNAz) concentration | 25 - 50 µM | Optimal concentration should be determined empirically for each cell type. |

| Incubation time | 24 - 72 hours | Allows for sufficient incorporation into cellular glycans. |

| Fluorescent Labeling | ||

| This compound concentration | 5 - 20 µM | Higher concentrations may increase background fluorescence. |

| Incubation time | 30 - 60 minutes | Shorter times are often sufficient due to the rapid kinetics of SPAAC. |

Experimental Protocols

The following are detailed protocols for live-cell and fixed-cell imaging using this compound for the detection of metabolically labeled glycans.

Live-Cell Imaging Protocol

dot

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

This compound

-

Phosphate-buffered saline (PBS), sterile

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Hoechst 33342 (optional, for nuclear counterstaining)

-

Fluorescence microscope with appropriate filter sets for Cy3 and Hoechst.

Procedure:

-

Cell Seeding: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency.

-

Metabolic Labeling: a. Prepare a stock solution of Ac₄ManNAz in sterile DMSO. b. Dilute the Ac₄ManNAz stock solution in complete cell culture medium to a final concentration of 25-50 µM. c. Replace the medium in the cell culture dish with the Ac₄ManNAz-containing medium. d. Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂ to allow for metabolic incorporation of the azide sugar.

-

Washing: a. Gently aspirate the medium containing the azide sugar. b. Wash the cells twice with pre-warmed sterile PBS.

-

SPAAC Reaction: a. Prepare a stock solution of this compound in DMSO. b. Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 5-20 µM. c. Add the this compound solution to the cells. d. Incubate for 30-60 minutes at 37°C, protected from light.

-

Final Washes and Counterstaining: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed live-cell imaging medium. c. (Optional) If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 according to the manufacturer's protocol. d. Replace with fresh, pre-warmed live-cell imaging medium.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters for Cy3 (and Hoechst, if used).

Fixed-Cell Imaging Protocol

dot

References

An In-Depth Technical Guide to endo-BCN Reagents: Key Features, Advantages, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of chemical biology, drug development, and bioconjugation, the need for precise, efficient, and biocompatible molecular tools is paramount. Among the arsenal of bioorthogonal chemistries, the strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a powerful strategy for covalently linking molecules in complex biological environments without the need for toxic catalysts. At the forefront of this technology are bicyclo[6.1.0]nonyne (BCN) reagents, with the endo isomer, in particular, offering a unique combination of reactivity, stability, and hydrophilicity. This technical guide provides a comprehensive overview of the core features and advantages of endo-BCN reagents, detailed experimental protocols, and a quantitative comparison of their performance, empowering researchers to effectively integrate this versatile tool into their workflows.

Bicyclo[6.1.0]nonyne is a strained cyclooctyne that readily reacts with azides to form a stable triazole linkage. The inherent ring strain of the BCN molecule is the driving force behind its rapid, catalyst-free "click" reaction.[1] BCN exists as two diastereomers, exo and endo. While both are reactive, recent studies and applications have shown a preference for the endo-BCN diastereomer, which is often more commercially available and exhibits slightly higher reactivity.[2]

Key Features and Advantages of endo-BCN Reagents

The adoption of endo-BCN in a wide range of applications stems from a distinct set of features that offer significant advantages over other bioorthogonal reagents.

-

High Reactivity in Copper-Free Click Chemistry: endo-BCN participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that does not require a cytotoxic copper catalyst.[3] This is a critical advantage for in vivo studies and applications involving live cells, where copper toxicity is a significant concern.

-

Excellent Biocompatibility: The absence of a metal catalyst and the ability to react under mild, physiological conditions (aqueous buffers, neutral pH, and ambient temperature) make endo-BCN reagents highly biocompatible.[3]

-

High Chemoselectivity and Bioorthogonality: The azide and BCN groups are bioorthogonal, meaning they do not react with or interfere with other functional groups typically found in biological systems, such as amines and carboxyl groups.[3] This ensures highly specific conjugation to the intended target.

-

Favorable Kinetics: endo-BCN exhibits rapid reaction kinetics with azides, allowing for efficient labeling and conjugation even at low concentrations of reactants. The reaction typically proceeds to completion in a matter of hours at room temperature.

-

Enhanced Hydrophilicity: Compared to other cyclooctyne reagents like dibenzocyclooctyne (DBCO), BCN is more hydrophilic. This increased water solubility is beneficial for reactions in aqueous biological buffers and can help to reduce non-specific binding and aggregation of conjugates.

-

Stability: endo-BCN reagents and the resulting triazole linkage are stable under a wide range of conditions, ensuring the integrity of the bioconjugate during downstream applications and analysis. However, it's important to note that under certain conditions, such as in the presence of glutathione (GSH), BCN can show some instability.

-

Versatility: endo-BCN can be functionalized with a variety of reactive groups, such as NHS esters for targeting primary amines (e.g., lysine residues in proteins) or phosphoramidites for incorporation into oligonucleotides, making it a versatile tool for a broad range of bioconjugation applications.

Quantitative Data Summary

The performance of endo-BCN in SPAAC reactions can be quantified by its second-order rate constant (k₂), which provides a measure of the reaction speed. The following tables summarize key quantitative data for endo-BCN reagents.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions | Reference |

| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | |

| exo-BCN + Benzyl Azide | 0.19 | CD₃CN/D₂O (1:2) | |

| BCN + Fluoroalkyl Azide (PhOCF₂CF₂N₃) | 16-fold faster than non-fluorinated alkyl azide | THF/water (9:1) | |

| BCN + Tetrazole | 11,400 - 39,200 | Acetonitrile/Phosphate Buffer (1:1) |

| Parameter | Value | Conditions | Reference |

| Reaction Time for Oligonucleotide Conjugation | Quantitative completion in 75 minutes | Reaction of a 5'-BCN-modified oligonucleotide with desthiobiotin azide. | |

| Reaction Time for Antibody Conjugation | 1-4 hours | Reaction of an amine-containing protein with a BCN-NHS ester. | |

| Stability in the presence of GSH | Half-life of ~6 hours | Incubation with glutathione. | |

| Stability in Cell Lysate | Significant degradation after 24 hours | Incubation of BCN-functionalized fluorescent spheres in cell lysate. |

Experimental Protocols

This section provides detailed methodologies for common applications of endo-BCN reagents.

Protocol 1: Labeling of Proteins with endo-BCN-NHS Ester

This protocol describes the labeling of a protein with primary amines (e.g., lysine residues) using an endo-BCN-NHS ester.

Materials:

-

Protein solution (5-20 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, or PBS)

-

endo-BCN-NHS ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column (e.g., Glen Gel-Pak™)

-

Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 5-20 mg/mL.

-

Prepare endo-BCN-NHS Ester Solution: Immediately before use, dissolve the endo-BCN-NHS ester in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Reaction: Add the desired molar excess of the endo-BCN-NHS ester solution to the protein solution. Gently mix by pipetting.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight on ice.

-

Purification: Remove the unreacted endo-BCN-NHS ester and byproducts by size-exclusion chromatography using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the protein concentration (e.g., via A280) and quantifying the incorporated BCN moiety if a suitable analytical method is available.

Protocol 2: Modification of Oligonucleotides with endo-BCN

This protocol outlines the incorporation of an endo-BCN moiety into a synthetic oligonucleotide using a phosphoramidite building block during solid-phase synthesis.

Materials:

-

endo-BCN CE-phosphoramidite

-

Standard oligonucleotide synthesis reagents and CPG support

-

Automated DNA/RNA synthesizer

-

Deprotection solution (e.g., concentrated ammonium hydroxide)

-

Purification system (e.g., HPLC)

Procedure:

-

Synthesis: Incorporate the endo-BCN phosphoramidite at the desired position (5', 3', or internal) during standard automated solid-phase oligonucleotide synthesis.

-

Deprotection and Cleavage: Deprotect the oligonucleotide and cleave it from the solid support using the standard protocol for the other nucleobases used in the sequence.

-

Purification: Purify the BCN-modified oligonucleotide using a suitable method, such as reversed-phase or ion-exchange HPLC.

-

Characterization: Confirm the successful incorporation of the BCN moiety by mass spectrometry.

Visualizing Workflows and Pathways

Diagrams created with Graphviz (DOT language) to illustrate key processes.

Caption: General workflows for protein labeling and oligonucleotide modification with endo-BCN.

Caption: A generalized workflow for identifying protein-protein interactions using an endo-BCN probe.

Conclusion

endo-BCN reagents represent a powerful and versatile tool in the field of bioconjugation. Their high reactivity, biocompatibility, and favorable physicochemical properties have established them as a preferred choice for a wide range of applications, from fundamental biological research to the development of novel therapeutics such as antibody-drug conjugates. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to confidently and effectively utilize endo-BCN reagents in their work. As the field of chemical biology continues to evolve, the unique advantages of endo-BCN are poised to drive further innovation and discovery.

References

- 1. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

In-Depth Technical Guide: Solubility and Storage of Cy3-PEG3-endo-BCN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and storage conditions for Cy3-PEG3-endo-BCN, a fluorescent probe used in bioconjugation and related applications. The information herein is compiled from available data for the compound and its close structural analogs, intended to provide a robust resource for laboratory use.

Introduction

This compound is a specialized chemical reagent that integrates a bright, orange-fluorescent Cy3 dye with a bicyclo[6.1.0]nonyne (BCN) moiety through a three-unit polyethylene glycol (PEG) spacer. The endo configuration of the BCN group, a strained alkyne, facilitates rapid and highly specific copper-free "click chemistry" reactions with azide-functionalized molecules. This process, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is a cornerstone of modern bioconjugation due to its bioorthogonality and mild reaction conditions. The inclusion of a hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and minimizes potential steric hindrance during conjugation.

Physicochemical and Solubility Data

Precise quantitative solubility values for this compound are not widely published. The data presented below is a qualitative summary based on information available for structurally similar compounds. It is imperative for researchers to empirically determine the solubility for their specific experimental conditions, initially using a small quantity of the reagent.

Table 1: Physicochemical Properties

| Property | Value |

| Appearance | Solid |

Table 2: Qualitative Solubility Profile

| Solvent | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1][2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Water | Sparingly Soluble | [1] |

| Ethanol | Sparingly Soluble |

For aqueous buffers, the hydrophilic PEG3 spacer is designed to improve solubility; however, for higher concentrations, the use of a co-solvent such as DMSO may be necessary.

Storage and Stability

To ensure the long-term stability and performance of this compound, adherence to appropriate storage conditions is critical. Recommendations for both the solid compound and solutions are provided below, derived from data on analogous molecules.

Table 3: Recommended Storage Conditions

| Form | Temperature | Duration | Key Considerations | Reference |

| Solid | -20°C | Up to 3 years | Store in a desiccated environment, protected from light. | |

| 4°C | Up to 2 years | For short-term storage; ensure protection from moisture and light. | ||

| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles; store under an inert atmosphere (e.g., nitrogen). | |

| -20°C | Up to 1 month | For shorter-term solution storage; inert atmosphere recommended. |

Note: Short-term transport of the solid material at ambient temperature is generally acceptable.

Experimental Protocol: General Labeling Procedure

The following section details a generalized protocol for the conjugation of this compound to an azide-modified biomolecule. This protocol should serve as a starting point and may require optimization based on the specific biomolecule and experimental goals.

Materials

-

Azide-functionalized biomolecule (e.g., protein, antibody, or oligonucleotide) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification resin or column appropriate for the biomolecule (e.g., spin desalting column, size-exclusion chromatography)

Stock Solution Preparation

-

Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of, for example, 10 mM.

-

If not for immediate use, the stock solution should be aliquoted and stored at -80°C under an inert gas.

Labeling Reaction

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. A molar excess of 2-10 fold of the dye reagent over the biomolecule is a typical starting point for optimization.

-

Ensure the final concentration of DMSO in the reaction mixture is kept to a minimum (ideally ≤10% v/v) to maintain the integrity of the biomolecule.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the Cy3 dye.

Purification

-

Following incubation, remove the unreacted this compound from the reaction mixture.

-

Select a purification method based on the properties of the biomolecule. For proteins, a spin desalting column is often sufficient for removing small molecule impurities.

-

The purified, labeled biomolecule is now ready for downstream applications.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key processes and logical workflows associated with the handling and use of this compound.

References

A Technical Guide to Cy3-PEG3-endo-BCN: Mechanism and Application in Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fluorescent probe Cy3-PEG3-endo-BCN, detailing its mechanism of action, core components, and its application in advanced cellular imaging and biomolecule tracking. We will cover the photophysical principles of the Cy3 fluorophore, the functional role of the PEG3 linker, and the bioorthogonal reactivity of the endo-BCN moiety. This document also includes detailed experimental protocols and data presented for practical laboratory use.

Core Concepts: Deconstructing this compound

The this compound probe is a sophisticated chemical tool designed for the specific fluorescent labeling of azide-modified biomolecules. Its functionality arises from the synergistic action of its three key components:

-

Cy3 (Cyanine3): A bright and photostable orange-red fluorescent dye.

-

PEG3 (Triethylene Glycol): A short, hydrophilic polyethylene glycol linker.

-

endo-BCN (Bicyclo[6.1.0]nonyne): A highly strained cyclooctyne that enables copper-free "click chemistry."

The modular design of this probe allows for the covalent attachment of a vibrant fluorescent reporter (Cy3) to a target molecule of interest through a flexible, solubility-enhancing spacer (PEG3), driven by a highly specific and bioorthogonal chemical reaction (endo-BCN with an azide).

The Cy3 Fluorophore: A Workhorse in Fluorescence Imaging

Cy3 is a synthetic fluorescent dye from the cyanine family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings.[1][2] This conjugated system is responsible for its strong absorption and emission of light.

Mechanism of Fluorescence: The fluorescence of Cy3 is based on the principle of π-electron excitation.

-

Excitation: When a photon of light with a wavelength matching the absorption maximum of Cy3 (around 550-555 nm) strikes the molecule, it excites a π-electron from its ground state (S₀) to a higher energy singlet state (S₁).

-

Vibrational Relaxation: The excited electron rapidly loses some of its energy through non-radiative vibrational relaxation, descending to the lowest vibrational level of the S₁ state.

-

Emission: The electron then returns to the ground state (S₀), releasing the remaining energy as a photon of light. Due to the energy lost during vibrational relaxation, the emitted photon has a longer wavelength (lower energy) than the absorbed photon, a phenomenon known as the Stokes shift. For Cy3, this emission occurs in the orange-red region of the spectrum, with a maximum around 570 nm.[1][2]

The fluorescence quantum yield of Cy3, a measure of the efficiency of this process, can be influenced by its local environment. For instance, its fluorescence is significantly enhanced when the dye's structure is rigidified, such as when it is attached to a biomolecule like DNA.[3]

The PEG3 Linker: Enhancing Biocompatibility and Functionality

The triethylene glycol (PEG3) spacer is a crucial component that bridges the Cy3 fluorophore and the BCN reactive group. This short, discrete PEG linker imparts several advantageous properties:

-

Increased Hydrophilicity: The PEG3 chain enhances the water solubility of the entire probe, which is critical for its use in aqueous biological buffers and for reducing non-specific binding and aggregation.

-

Flexibility and Reduced Steric Hindrance: The flexible nature of the PEG linker ensures that the bulky Cy3 dye does not sterically hinder the interaction of the BCN group with its azide target.

-

Precise Spatial Control: The defined length of the PEG3 spacer provides a known distance between the fluorophore and the labeled biomolecule, which can be important in quantitative imaging applications like Förster Resonance Energy Transfer (FRET).

endo-BCN and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The endo-BCN moiety is the reactive handle of the probe. BCN is a cyclooctyne, a class of molecules with a highly strained eight-membered ring containing a triple bond. This ring strain is the driving force behind its reactivity in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Mechanism of SPAAC: SPAAC is a bioorthogonal "click chemistry" reaction, meaning it is highly specific, occurs under mild physiological conditions, and does not interfere with native biological processes.

-

High Ring Strain: The triple bond in the BCN ring is forced into a non-linear geometry, creating significant ring strain. This makes the alkyne highly reactive.

-

[3+2] Cycloaddition: The strained BCN alkyne readily reacts with an azide (-N₃) functional group in a [3+2] cycloaddition reaction.

-

Stable Triazole Formation: This reaction proceeds without the need for a cytotoxic copper catalyst and results in the formation of a stable, covalent triazole linkage between the this compound probe and the azide-modified target molecule. The 'endo' configuration of BCN is known for its high reactivity in SPAAC reactions.

Quantitative Data

The photophysical properties of a fluorescent probe are critical for designing and interpreting fluorescence microscopy experiments. The following table summarizes the key quantitative data for the Cy3 fluorophore. It is important to note that these properties, particularly the quantum yield, can be influenced by the conjugation to PEG and BCN, as well as the local environment of the labeled biomolecule.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~550 - 555 nm | |

| Emission Maximum (λem) | ~570 nm | |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.15 (in solution) |

Note: The quantum yield of Cy3 can increase upon conjugation to biomolecules.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in labeling azide-modified biomolecules in a cellular context, followed by fluorescence imaging.

Metabolic Labeling of Cellular Glycans with an Azide Sugar (Example)

This protocol describes the first step of a two-step labeling procedure: introducing an azide handle into cellular glycans.

-

Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes for microscopy) and culture under standard conditions until they reach the desired confluency.

-

Preparation of Azide Sugar Stock: Prepare a stock solution of a peracetylated azide-modified sugar (e.g., tetraacetylated N-azidoacetylmannosamine, Ac₄ManNAz) in sterile DMSO.

-

Metabolic Incorporation: Add the azide sugar stock solution to the cell culture medium to achieve a final concentration typically in the range of 25-50 µM.

-

Incubation: Incubate the cells for 1-3 days under standard culture conditions to allow for the metabolic incorporation of the azide sugar into cellular glycans.

Labeling of Azide-Modified Cells with this compound

This protocol details the SPAAC reaction to fluorescently label the azide-modified cells.

-

Preparation of this compound Staining Solution:

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Immediately before use, dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to the desired final working concentration (typically 5-25 µM).

-

-

Cell Preparation:

-

Wash the cells twice with pre-warmed PBS to remove any residual azide sugar from the medium.

-

-

Labeling Reaction:

-

Add the this compound staining solution to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the density of azide labeling.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three times with PBS to remove any unbound probe. A blocking agent (e.g., 1% BSA in PBS) can be included in the wash buffer to reduce non-specific background fluorescence.

-

-

Fixation (Optional):

-

If required for the experimental design, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Counterstaining (Optional):

-

Incubate the cells with a nuclear counterstain, such as DAPI, for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Fluorescence Microscopy

-

Mounting: Mount the coverslip with an appropriate mounting medium.

-

Imaging: Visualize the labeled cells using a fluorescence microscope equipped with a suitable filter set for Cy3.

-

Excitation: Use a ~530-550 nm excitation filter or a 532 nm laser line.

-

Emission: Use a ~570-620 nm bandpass emission filter. A standard TRITC filter set is often suitable for Cy3 imaging.

-

-

Image Acquisition: Acquire images using appropriate exposure times and detector settings to obtain a good signal-to-noise ratio while minimizing photobleaching.

Visualizations

Molecular Structure and Labeling Reaction

The following diagram illustrates the chemical structure of the this compound probe and its reaction with an azide-modified biomolecule.

Caption: Reaction of this compound with an azide-modified biomolecule via SPAAC.

Mechanism of Fluorescence

This diagram outlines the photophysical process of Cy3 fluorescence.

Caption: Jablonski diagram illustrating the fluorescence mechanism of the Cy3 dye.

Experimental Workflow for Cellular Labeling

The following workflow diagram summarizes the key steps for labeling and imaging cells using this compound.

Caption: Workflow for fluorescent labeling of azide-modified cells.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling with Cy3-PEG3-endo-BCN

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. This technique enables the precise tracking and quantification of proteins in complex biological systems, providing invaluable insights into their function, localization, and interactions. The use of bioorthogonal chemistry, particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), has revolutionized protein labeling by allowing for highly specific and efficient conjugation reactions under physiological conditions without the need for toxic catalysts.

This document provides a detailed protocol for labeling proteins with Cy3-PEG3-endo-BCN, a fluorescent probe that combines the bright and photostable Cy3 dye with a bicyclononyne (BCN) moiety for copper-free click chemistry. The inclusion of a polyethylene glycol (PEG) linker enhances the solubility and reduces aggregation of the labeled protein. The protocol is divided into two main stages: the introduction of an azide group onto the target protein and the subsequent SPAAC reaction with the this compound probe.

Principle of the Method

The labeling strategy is based on a two-step process. First, an azide (-N₃) group, a small and bioorthogonal chemical handle, is incorporated into the protein of interest. This can be achieved through several methods, each offering distinct advantages in terms of specificity and ease of implementation. The second step involves the reaction of the azide-modified protein with this compound. The strained triple bond of the BCN group reacts specifically and efficiently with the azide group in a [3+2] cycloaddition reaction to form a stable triazole linkage, covalently attaching the Cy3 dye to the protein.

Data Presentation

The following table summarizes key quantitative data related to the protein labeling protocol, providing a basis for experimental design and optimization.

| Parameter | Method/Condition | Typical Value/Range | Notes |

| Azide Incorporation Efficiency | Metabolic Labeling (AHA) | 42% - 90% | Efficiency can be cell-type and protein-dependent.[1] |

| Site-Specific (Unnatural Amino Acid) | >95% | Generally provides the highest and most homogenous incorporation. | |

| Enzymatic Labeling | High | Efficiency is dependent on the specific enzyme and substrate. | |

| SPAAC Reaction Conditions | Molar Excess of this compound | 2 - 30 fold | A 2-4 fold excess is often sufficient for purified proteins.[2] |

| Reaction pH | 6.0 - 9.0 | Physiological pH (7.4) is commonly used.[3] | |

| Reaction Temperature | 4°C - 37°C | Room temperature (25°C) is typical.[2] | |

| Reaction Time | 5 minutes - 48 hours | Dependent on reactant concentrations and protein accessibility.[2] | |

| Labeling Efficiency (SPAAC) | Purified Azido-Protein | >90% | Generally high due to the efficiency of the click reaction. |

| Protein Recovery (Post-Purification) | Size-Exclusion Chromatography | >85% | Dependent on the column and protein stability. |

| Conjugate Stability | Cy3-Protein Conjugate | Stable for weeks to months at -20°C or -80°C | Protect from light to prevent photobleaching. |

Experimental Protocols

Part 1: Introduction of an Azide Group into the Target Protein

This crucial first step renders the protein reactive towards the BCN-functionalized dye. The choice of method depends on the desired labeling strategy (site-specific vs. residue-specific) and the experimental system.

This method is suitable for labeling newly synthesized proteins in cell culture by introducing an amino acid analog containing an azide group. L-azidohomoalanine (AHA) is a commonly used analog of methionine.

Materials:

-

Methionine-free cell culture medium

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protocol:

-

Culture cells to the desired confluency (e.g., 70-80%).

-

Wash the cells with PBS and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.

-

Replace the medium with methionine-free medium supplemented with 50-100 µM AHA and incubate for the desired labeling period (e.g., 4-24 hours).

-

After incubation, wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable buffer containing protease inhibitors.

-

Quantify the protein concentration in the lysate. The azide-labeled proteome is now ready for the SPAAC reaction.

This advanced technique allows for the precise incorporation of an azide group at a specific site in the protein sequence using an engineered aminoacyl-tRNA synthetase/tRNA pair.

Materials:

-

Expression system (e.g., E. coli or mammalian cells)

-

Plasmid encoding the protein of interest with an amber stop codon (TAG) at the desired labeling site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the azide-containing UAA (e.g., p-azido-L-phenylalanine).

-

Azide-containing UAA.

Protocol:

-

Co-transform the expression host with the two plasmids.

-

Culture the cells in the presence of the azide-containing UAA.

-

Induce protein expression according to standard protocols.

-

Purify the azide-modified protein using appropriate chromatography techniques.

Specific enzymes can be used to introduce an azide group onto a protein. For example, formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within a consensus sequence to a formylglycine, which can then be chemically converted to an azide.

Protocol:

-

Express and purify the protein containing the FGE consensus sequence.

-

Perform the in vitro enzymatic reaction with FGE to generate the formylglycine residue.

-

Chemically modify the formylglycine residue to an azide using an appropriate reagent (e.g., an aminooxy-azide compound).

-

Purify the azide-modified protein.

Part 2: SPAAC Reaction with this compound

This section details the copper-free click chemistry reaction to conjugate the Cy3 dye to the azide-modified protein.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound (dissolved in a compatible solvent like DMSO).

-

Reaction tubes.

-

Shaker/rotator.

Protocol:

-

Protein Preparation: Ensure the azide-modified protein is in a suitable buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Labeling Reaction:

-

To the azide-modified protein solution, add the this compound stock solution to achieve a final molar excess of 2- to 30-fold over the protein. A 2-4 molar excess is a good starting point for optimization.

-

The final concentration of DMSO in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture at room temperature (25°C) for 4-24 hours with gentle shaking or rotation, protected from light. Reaction times can be optimized; for highly reactive systems, shorter incubation times may be sufficient.

-

-

Quenching (Optional): The reaction can be quenched by adding an excess of an azide-containing small molecule (e.g., sodium azide) to consume any unreacted this compound.

Part 3: Purification of the Labeled Protein

Purification is essential to remove unreacted this compound, which can interfere with downstream applications.

Method: Size-Exclusion Chromatography (SEC)

SEC is a highly effective method for separating the labeled protein from the smaller, unreacted dye molecule based on size.

Materials:

-

Size-exclusion chromatography column (e.g., Superdex 75 or similar, with a suitable fractionation range for the target protein).

-

Chromatography system (e.g., FPLC).

-

Appropriate chromatography buffer (e.g., PBS, pH 7.4).

Protocol:

-

Equilibrate the SEC column with the desired buffer.

-

Load the reaction mixture from the SPAAC reaction onto the column.

-

Run the chromatography, collecting fractions.

-

Monitor the elution profile by absorbance at 280 nm (for protein) and 550 nm (for Cy3).

-

Pool the fractions containing the labeled protein (which should show peaks at both wavelengths).

-

Concentrate the purified, labeled protein if necessary using a suitable spin concentrator.

-

Store the purified Cy3-labeled protein at -20°C or -80°C, protected from light.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway Example: PI3K/Akt Pathway

The following diagram illustrates a simplified PI3K/Akt signaling pathway, which is often studied using fluorescently labeled proteins to track their localization and interactions upon pathway activation. For instance, a Cy3-labeled Akt could be used to visualize its translocation to the plasma membrane.

Caption: Simplified PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Live-Cell Imaging Using Cy3-PEG3-endo-BCN

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for elucidating the dynamic processes that govern cellular function. A key challenge in this field is the ability to specifically label and visualize biomolecules in their native environment with minimal perturbation. The development of bioorthogonal chemistry has provided a suite of tools to address this challenge. One of the most prominent bioorthogonal reactions for live-cell applications is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of "click chemistry."

This application note provides a detailed guide for the use of Cy3-PEG3-endo-BCN, a fluorescent probe designed for live-cell imaging via SPAAC. This probe consists of three key components:

-

Cy3: A bright and photostable cyanine fluorophore that emits in the orange-red spectrum, making it suitable for multiplexing with other common fluorophores.[1]

-

endo-BCN: A bicyclo[6.1.0]nonyne, which is a strained alkyne that reacts efficiently and specifically with azides without the need for a cytotoxic copper catalyst.[2] The endo isomer has been shown to be slightly more reactive than the exo isomer.

-

PEG3: A short, hydrophilic polyethylene glycol linker that enhances the solubility of the probe in aqueous media and minimizes non-specific binding.

The combination of these features makes this compound an excellent tool for labeling a wide variety of azide-modified biomolecules—including proteins, glycans, and nucleic acids—in living cells.

Principle of the Method

The labeling strategy is a two-step process that leverages the cell's own metabolic machinery followed by a highly specific chemical ligation.

-

Metabolic Labeling: Cells are first incubated with a metabolic precursor that has been modified to contain an azide (-N₃) group. This precursor is taken up by the cells and incorporated into the target class of biomolecules. For example, an azide-modified amino acid can be used to label newly synthesized proteins, or an azide-modified sugar can be used to label glycans. The azide group is bioorthogonal, meaning it is chemically inert to the vast majority of functional groups found in biological systems.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): After metabolic incorporation of the azide, the cells are treated with this compound. The strained triple bond of the endo-BCN moiety reacts selectively with the azide group to form a stable triazole linkage. This reaction is highly efficient under physiological conditions (aqueous environment, neutral pH, and 37°C) and, crucially, does not require a copper catalyst, which is toxic to living cells. The result is the covalent attachment of the Cy3 fluorophore to the target biomolecule, enabling its visualization by fluorescence microscopy.

Data Presentation

The following table summarizes key quantitative data for the components of this compound and the SPAAC reaction. These values are useful for experimental design and data interpretation.

| Parameter | Value | Notes |

| Cy3 Fluorophore Properties | ||

| Excitation Maximum (λex) | ~554 nm | [3] |

| Emission Maximum (λem) | ~568 nm | [3] |

| Recommended Laser Line | 532 nm or 561 nm | [3] |

| Recommended Emission Filter | TRITC filter set (e.g., 586/14 nm) | |

| endo-BCN Reactivity | ||

| Second-Order Rate Constant (k₂) with Benzyl Azide | 0.29 M⁻¹s⁻¹ | This value can vary depending on the specific azide and reaction conditions. |

| General SPAAC Labeling Parameters | ||

| Typical Probe Concentration | 5 - 20 µM | Optimal concentration should be determined empirically for each cell type and application. |

| Typical Incubation Time | 30 - 60 minutes |

Experimental Protocols

The following protocols provide a general framework for the metabolic labeling and subsequent fluorescent tagging of biomolecules in live mammalian cells using this compound. It is highly recommended to optimize the concentrations and incubation times for your specific cell type and experimental goals.

Protocol 1: Metabolic Labeling of Cellular Proteins

This protocol describes the incorporation of an azide-modified amino acid, L-azidohomoalanine (AHA), into newly synthesized proteins.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS), sterile

Procedure:

-

Cell Seeding: Seed cells in a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) and culture until they reach the desired confluency (typically 70-80%).

-

Methionine Starvation (Optional but Recommended): To increase the efficiency of AHA incorporation, gently aspirate the complete culture medium, wash the cells once with pre-warmed sterile PBS, and replace it with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C and 5% CO₂.

-

AHA Labeling: Prepare a stock solution of AHA in sterile water or PBS. Add the AHA stock solution to the methionine-free medium to a final concentration of 25-50 µM.

-

Incubation: Incubate the cells for 4-8 hours at 37°C and 5% CO₂ to allow for the incorporation of AHA into newly synthesized proteins. For studies of proteins with slow turnover, a longer incubation time may be necessary.

-

Washing: Gently aspirate the AHA-containing medium and wash the cells three times with pre-warmed complete culture medium to remove any unincorporated AHA. The cells are now ready for SPAAC labeling with this compound.

Protocol 2: SPAAC Labeling of Azide-Modified Cells

This protocol describes the reaction of this compound with azide-modified cells.

Materials:

-

Azide-modified cells (from Protocol 1 or other metabolic labeling procedures)

-

This compound

-

Anhydrous DMSO

-

Complete cell culture medium (serum-free medium is recommended for the labeling step to reduce background)

-

Live-cell imaging medium (e.g., phenol red-free medium)

Procedure:

-

Prepare this compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store this stock solution at -20°C, protected from light.

-

Prepare Labeling Medium: Immediately before use, dilute the this compound stock solution in pre-warmed serum-free culture medium to a final concentration of 5-20 µM. The optimal concentration should be determined experimentally by performing a titration.

-

Labeling Reaction: Aspirate the wash medium from the azide-modified cells and add the labeling medium.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C and 5% CO₂, protected from light.

-

Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed complete culture medium to remove any unreacted probe.

-

Prepare for Imaging: Replace the final wash medium with pre-warmed live-cell imaging medium. The cells are now ready for visualization.

Protocol 3: Live-Cell Imaging

This protocol provides general guidelines for imaging the Cy3-labeled cells.

Materials and Equipment:

-

Fluorescence microscope equipped for live-cell imaging (with an environmental chamber to maintain 37°C and 5% CO₂)

-

Laser line suitable for Cy3 excitation (e.g., 532 nm or 561 nm)

-

TRITC or Cy3 filter set

-

Objective lens appropriate for the desired resolution

Procedure:

-